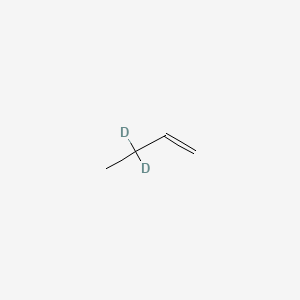
1-Butene-3,3-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butene-3,3-D2 is a deuterated derivative of 1-butene, an organic compound with the molecular formula C4H8 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
1-Butene-3,3-D2 can be synthesized through the selective hydrogenation of 1,3-butadiene using deuterium gas (D2) instead of hydrogen gas (H2). This process typically involves the use of metal catalysts such as palladium or platinum supported on inert materials like charcoal. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O) through electrolysis.
化学反応の分析
Types of Reactions
1-Butene-3,3-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone or butanoic acid under controlled conditions.
Reduction: Further hydrogenation can convert it to butane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3,3-dibromo-1-butene.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with metal catalysts like palladium or platinum.
Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: 3,3-dibromo-1-butene, 3,3-dichloro-1-butene.
科学的研究の応用
Catalytic Reactions
1-Butene-3,3-D2 is extensively used in catalytic hydrogenation and isomerization processes. Research has demonstrated its role in studying the mechanisms of hydrogenation reactions over metal-organic frameworks (MOFs). For instance, a study involving zirconium-based MOFs showed that 1-butene undergoes hydrogenation to produce n-butane and isomerization to trans-2-butene and cis-2-butene. The presence of deuterium allows for the tracking of hydrogen atoms during these reactions, providing insights into the reaction pathways and kinetics involved.
Key Findings:
- Hydrogenation Mechanism: The study indicated first-order dependence on hydrogen for 1-butene hydrogenation, suggesting that both hydrogen atoms are added simultaneously across the double bond .
- Isomerization Pathways: The half-order dependence on hydrogen during isomerization suggests that two active sites are generated per mole of hydrogen cleaved .
Polymer Chemistry
In polymer synthesis, this compound serves as a comonomer in the production of deuterated polymers. These polymers are crucial for understanding polymer dynamics and properties through techniques such as nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium into polymer chains enhances NMR signal resolution and provides detailed information about molecular motion and interactions.
Applications:
- NMR Spectroscopy: Deuterated polymers allow for more precise measurements of molecular dynamics due to the reduced background noise from proton signals.
- Material Properties: The physical properties of deuterated polymers can differ from their non-deuterated counterparts, providing insights into structure-property relationships.
Analytical Chemistry
This compound is utilized in mass spectrometry and other analytical techniques to differentiate between isotopologues. Its use in isotope labeling experiments helps in tracing metabolic pathways and understanding reaction mechanisms in complex biological systems.
Case Study:
A study employed this compound to investigate the addition reactions in organometallic chemistry. The deuterated compound was reacted with various metal complexes to observe the incorporation of deuterium into products, elucidating reaction mechanisms at a molecular level .
Data Summary Table
作用機序
The mechanism by which 1-Butene-3,3-D2 exerts its effects is primarily through the incorporation of deuterium atoms, which can alter the rate of chemical reactions and the stability of the compound. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to changes in reaction kinetics and pathways. This property is exploited in various applications to achieve desired outcomes, such as increased metabolic stability in pharmaceuticals.
類似化合物との比較
Similar Compounds
1-Butene: The non-deuterated form of 1-Butene-3,3-D2, with similar chemical properties but different physical properties due to the absence of deuterium.
2-Butene: An isomer of 1-butene with a different position of the double bond, leading to different reactivity and applications.
1,3-Butadiene: A precursor in the synthesis of this compound, with multiple double bonds and higher reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable in research and industrial applications where the behavior of deuterium-labeled compounds is of interest.
特性
IUPAC Name |
3,3-dideuteriobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-APZFVMQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













